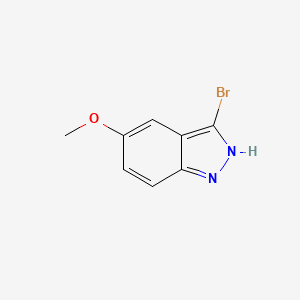

3-Bromo-5-methoxy-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-methoxy-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-12-5-2-3-7-6(4-5)8(9)11-10-7/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYFXBJKOXIFDNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(NN=C2C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646303 | |

| Record name | 3-Bromo-5-methoxy-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-30-2 | |

| Record name | 3-Bromo-5-methoxy-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-methoxy-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 885519-30-2

Abstract

3-Bromo-5-methoxy-1H-indazole is a heterocyclic aromatic organic compound that belongs to the indazole class of molecules. The indazole scaffold is a well-recognized pharmacophore in medicinal chemistry, known for its presence in numerous biologically active compounds, particularly as kinase inhibitors in oncology.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound, serving as a resource for researchers in drug discovery and development.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 885519-30-2 | [4] |

| Molecular Formula | C₈H₇BrN₂O | [4] |

| Molecular Weight | 227.06 g/mol | [4] |

| Appearance | Not specified | |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Solubility | Not specified |

Note: Spectroscopic data (¹H NMR, ¹³C NMR) for this specific compound are not available in the cited search results. Researchers should perform their own analytical characterization upon synthesis.

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through various synthetic strategies common for substituted indazoles. A plausible synthetic route starts from 2-Methyl-4-methoxybenzenamine.[5] While a detailed, step-by-step protocol for this specific conversion is not publicly documented, a general methodology for a structurally similar isomer, 7-Bromo-5-methoxy-1H-indazole, provides a valuable template.[6]

General Synthetic Workflow

The synthesis of substituted bromo-methoxy-indazoles typically involves a multi-step process that can be generalized as follows:

Caption: Generalized synthetic workflow for bromo-indazole derivatives.

Exemplary Experimental Protocol (Adapted from a similar compound)

The following protocol is an adapted methodology based on the synthesis of a structural isomer and should be optimized for the synthesis of this compound.[6]

Step 1: Bromination of the Aniline Precursor

-

Dissolve the starting aniline (e.g., 4-methoxy-2-methylaniline) in a suitable solvent such as chloroform.[6]

-

Cool the solution to approximately 0°C.[6]

-

Slowly add a solution of bromine in the same solvent dropwise.[6]

-

Stir the reaction mixture for several hours at 0°C.[6]

-

Concentrate the mixture under reduced pressure.[6]

-

The crude product can be purified by recrystallization or precipitation to yield the brominated aniline derivative.[6]

Step 2: Diazotization and Cyclization

-

Suspend the brominated aniline derivative in a solution of a strong acid (e.g., hydrochloric acid).[6]

-

Cool the suspension to 0°C.[6]

-

Add a solution of sodium nitrite in water dropwise to form the diazonium salt.[6]

-

Neutralize the solution carefully with a base like sodium acetate.[6]

-

In a separate flask, prepare a solution of a suitable reagent for the subsequent cyclization step (e.g., 2-methyl-2-propanethiol in ethanol).[6]

-

Add the diazonium salt solution dropwise to this second solution at 0°C and stir.[6]

-

The intermediate is then extracted and subjected to a final cyclization step, often using a strong base like potassium tert-butoxide in a solvent like DMSO, to yield the indazole ring system.[6]

-

The final product is purified using techniques such as column chromatography or preparative HPLC.[6]

Biological Significance and Applications in Drug Discovery

The indazole core is a key structural motif in a multitude of compounds with diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[7][8]

Kinase Inhibition

A primary area of interest for indazole derivatives is in the development of protein kinase inhibitors.[1][2] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The indazole structure can mimic the purine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases and inhibit their activity.[9]

Caption: Mechanism of kinase inhibition by an indazole derivative.

Potential as a Scaffold in Oncology

Derivatives of 3-bromo-indazoles are actively being investigated as inhibitors of various kinases implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Polo-like kinase 4 (PLK4).[1][3][10] The bromine atom at the 3-position provides a convenient synthetic handle for further chemical modifications, allowing for the generation of libraries of compounds for structure-activity relationship (SAR) studies.[2]

Experimental Evaluation of Biological Activity

The biological activity of this compound and its derivatives can be assessed using a variety of in vitro assays.

3.3.1. Kinase Inhibition Assay

A common method to determine the inhibitory potential of a compound against a specific kinase is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.[1][11]

Caption: Workflow for a luminescence-based kinase inhibition assay.

3.3.2. Cell Proliferation Assay (MTT Assay)

The anti-proliferative effects of the compound on cancer cell lines can be determined using an MTT assay.[2][9] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Conclusion

This compound represents a valuable building block for the synthesis of novel, biologically active molecules. Its core indazole structure is a proven pharmacophore for kinase inhibition, a critical area in modern drug discovery. While specific experimental data for this compound are limited in the public domain, the general synthetic strategies and biological evaluation methods outlined in this guide provide a solid foundation for researchers to explore its potential in developing new therapeutic agents. Further investigation into the synthesis and biological profiling of this and related compounds is warranted to fully elucidate their therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. achmem.com [achmem.com]

- 5. 3-BROMO-5-METHOXY (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 6. guidechem.com [guidechem.com]

- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. benchchem.com [benchchem.com]

- 10. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3-Bromo-5-methoxy-1H-indazole: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-methoxy-1H-indazole is a heterocyclic organic compound with significant potential in medicinal chemistry and drug development. Its core structure, the indazole ring, is a well-recognized pharmacophore, forming the basis of numerous compounds with a wide array of biological activities, including potent kinase inhibition and anticancer effects.[1][2][3] The strategic placement of a bromine atom at the 3-position and a methoxy group at the 5-position provides a versatile scaffold for the synthesis of diverse and complex molecules, making it a valuable intermediate for researchers. This technical guide provides a comprehensive overview of the molecular and physical properties of this compound, detailed synthetic approaches, and its potential applications in the development of novel therapeutics.

Molecular and Physical Properties

| Property | Value | Source/Analog |

| Molecular Formula | C₈H₇BrN₂O | [4] |

| Molecular Weight | 227.06 g/mol | [4] |

| CAS Number | 885519-30-2 | [5] |

| Appearance | Pale cream powder (analog) | [6] |

| Melting Point | 171-174 °C (3-amino-5-bromo-1H-indazole) | [7] |

| Solubility | Insoluble in water (5-Bromo-3-fluoro-1H-indazole) | [8] |

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, the expected spectral characteristics can be inferred from the analysis of closely related compounds such as 7-bromo-5-methoxy-1H-indazole and 5-methoxy-1H-indazole-3-carboxaldehyde.[9][10]

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The expected ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would likely show signals in the aromatic region corresponding to the protons on the indazole ring, a singlet for the methoxy group protons, and a broad singlet for the N-H proton.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| N-H | ~13-14 | br s |

| Aromatic-H | ~7.0-7.6 | m |

| OCH₃ | ~3.8 | s |

Note: Predicted values are based on data from analogous compounds.[9][10]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum would display signals for the eight carbon atoms of the molecule. The carbon attached to the bromine would be significantly deshielded.

| Carbon | Expected Chemical Shift (ppm) |

| C=N | ~140-150 |

| C-O | ~155-160 |

| Aromatic C-H | ~100-130 |

| Aromatic C-Br | ~115-120 |

| Aromatic C-N | ~135-145 |

| OCH₃ | ~55 |

Note: Predicted values are based on data from analogous compounds.[10]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the N-H, C-H (aromatic and aliphatic), C=C, C=N, and C-O functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch | 3200-3400 |

| C-H (aromatic) stretch | 3000-3100 |

| C-H (aliphatic) stretch | 2850-3000 |

| C=C (aromatic) stretch | 1450-1600 |

| C=N stretch | 1600-1650 |

| C-O stretch | 1000-1300 |

Note: Predicted values are based on general IR correlation tables.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a characteristic isotopic pattern for the molecular ion peak [M]+ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

| Ion | Expected m/z |

| [M]⁺ (⁷⁹Br) | 226 |

| [M]⁺ (⁸¹Br) | 228 |

Note: Based on the molecular weight of the compound.

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established procedures for similar indazole derivatives.[9][11] A potential two-step synthesis starting from 4-methoxy-2-methylaniline is outlined below.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-4-methoxy-6-methylaniline [9]

-

Dissolve 4-methoxy-2-methylaniline (1.0 eq) in chloroform in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine (1.0 eq) in chloroform dropwise to the cooled solution over 30 minutes.

-

Stir the reaction mixture at 0 °C for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound (adapted from[9])

-

Suspend 2-Bromo-4-methoxy-6-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0 °C in an ice-salt bath.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

-

In a separate flask, prepare a solution of potassium tert-butoxide (2.0 eq) in dimethyl sulfoxide (DMSO).

-

Slowly add the cold diazonium salt solution to the potassium tert-butoxide solution, keeping the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Pour the reaction mixture into ice-water and neutralize with a suitable acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Role in Drug Discovery and Development

The indazole scaffold is a key component in a number of approved and investigational drugs, particularly in the field of oncology.[3][12] Many indazole derivatives function as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.

Potential as a Kinase Inhibitor Precursor

The 3-bromo substituent on the indazole ring of this compound serves as a crucial synthetic handle. It allows for the introduction of various functional groups through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. This enables the rapid generation of a library of diverse indazole derivatives for screening against various kinase targets.

Example Signaling Pathway: VEGFR-2

Derivatives of substituted indazoles have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase involved in angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of an indazole derivative.

Experimental Protocol: Kinase Inhibition Assay

The inhibitory activity of derivatives synthesized from this compound can be assessed using a variety of kinase assay formats. A common method is a luminescence-based assay that measures ATP consumption.

-

Reagent Preparation: Prepare a kinase buffer, a solution of the target kinase (e.g., VEGFR-2), a substrate, and ATP.

-

Compound Preparation: Prepare serial dilutions of the test compounds (indazole derivatives) in DMSO.

-

Assay Setup: In a 96-well plate, add the kinase, substrate, and test compound to each well.

-

Initiation: Start the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).

-

Detection: Stop the reaction and add a detection reagent (e.g., Kinase-Glo®) that generates a luminescent signal proportional to the amount of ATP remaining.

-

Measurement: Read the luminescence on a plate reader. A higher signal indicates greater inhibition of kinase activity.

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Conclusion

This compound is a valuable and versatile building block in the field of drug discovery. Its chemical structure provides a robust platform for the synthesis of novel compounds with the potential to modulate the activity of key biological targets, particularly protein kinases. The synthetic routes and experimental protocols outlined in this guide provide a foundation for researchers to utilize this compound in the development of the next generation of targeted therapeutics. The continued exploration of indazole-based compounds holds significant promise for addressing unmet medical needs, especially in the treatment of cancer and other proliferative diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. achmem.com [achmem.com]

- 5. 3-BROMO-5-METHOXY (1H)INDAZOLE | 885519-30-2 [chemicalbook.com]

- 6. 3-Amino-5-bromo-1-methyl-1H-indazole, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 3-Amino-5-bromo-1H-indazole, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai [manaspetrochem.com]

- 9. Page loading... [wap.guidechem.com]

- 10. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 11. 3-BROMO-5-METHOXY (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 12. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 3-Bromo-5-methoxy-1H-indazole from 2-methyl-4-methoxyaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 3-Bromo-5-methoxy-1H-indazole, a valuable building block in medicinal chemistry, starting from the readily available precursor, 2-methyl-4-methoxyaniline. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis workflow.

Synthesis Pathway Overview

The synthesis of this compound from 2-methyl-4-methoxyaniline is a two-step process. The first step involves an intramolecular cyclization of 2-methyl-4-methoxyaniline to form the intermediate, 5-methoxy-1H-indazole. The subsequent step is a regioselective bromination of the indazole ring at the 3-position to yield the final product.

Experimental Protocols

Step 1: Synthesis of 5-methoxy-1H-indazole

This procedure outlines the synthesis of the intermediate compound, 5-methoxy-1H-indazole, from 2-methyl-4-methoxyaniline.

Reaction: 2-methyl-4-methoxyaniline + NaNO₂ + CH₃COOH → 5-methoxy-1H-indazole

Methodology:

-

Reaction Setup: In a suitable reaction vessel, dissolve 2-methyl-4-methoxyaniline (1.0 eq) in glacial acetic acid.

-

Diazotization: Cool the solution in an ice-water bath. To this, slowly add a solution of sodium nitrite (1.0 eq) in water, ensuring the temperature is maintained below 5 °C.

-

Cyclization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up: Pour the reaction mixture into water and extract with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

| Parameter | Value | Reference |

| Starting Material | 2-methyl-4-methoxyaniline | [1] |

| Reagents | Sodium nitrite, Acetic acid | [1] |

| Solvent | Acetic acid, Water | [1] |

| Reaction Temperature | 0-5 °C to room temperature | [1] |

| Reaction Time | Overnight | [1] |

| Purification | Column Chromatography | [1] |

| Yield | ~18-25% | [1] |

Characterization Data for 5-methoxy-1H-indazole:

-

¹H NMR (DMSO-d₆): δ 12.8 (s, 1H, NH), 7.95 (s, 1H, H-3), 7.42 (d, 1H, H-7), 7.15 (d, 1H, H-4), 6.85 (dd, 1H, H-6), 3.78 (s, 3H, OCH₃).

Step 2: Synthesis of this compound

This section details the regioselective bromination of 5-methoxy-1H-indazole at the 3-position to yield the final product. N-Bromosuccinimide (NBS) is a commonly used reagent for this transformation, offering high selectivity.

Reaction: 5-methoxy-1H-indazole + NBS → this compound

Methodology:

-

Reaction Setup: Dissolve 5-methoxy-1H-indazole (1.0 eq) in a suitable solvent such as acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂) in a reaction flask protected from light.

-

Bromination: Cool the solution to 0-5 °C using an ice bath. Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise over a period of 15-30 minutes, maintaining the temperature.

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

| Parameter | Value | Reference |

| Starting Material | 5-methoxy-1H-indazole | [2] |

| Reagents | N-Bromosuccinimide (NBS) | [2] |

| Solvent | Acetonitrile or Dichloromethane | [2] |

| Reaction Temperature | 0-5 °C | [2] |

| Reaction Time | 1-3 hours | [2] |

| Purification | Recrystallization or Column Chromatography | [2] |

| Yield | High (typically >80%) | [2] |

Characterization Data for this compound:

-

Appearance: Off-white to pale yellow solid.

-

¹H NMR (CDCl₃): δ 9.85 (br s, 1H, NH), 7.29 (d, 1H), 7.15 (d, 1H), 6.98 (dd, 1H), 3.86 (s, 3H, OCH₃).

Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reaction | Starting Material | Key Reagents | Solvent | Typical Yield |

| 1 | Indazole Formation | 2-methyl-4-methoxyaniline | NaNO₂, CH₃COOH | Acetic Acid | 18-25% |

| 2 | Bromination | 5-methoxy-1H-indazole | NBS | Acetonitrile | >80% |

Logical Workflow Diagram

The following diagram illustrates the logical progression of the experimental workflow.

Conclusion

The synthesis of this compound from 2-methyl-4-methoxyaniline is a reliable and well-documented two-step process. The initial cyclization reaction provides the indazole core, which is then selectively brominated at the C-3 position. The methodologies presented in this guide are based on established literature procedures and provide a solid foundation for the laboratory-scale synthesis of this important chemical intermediate. Researchers should adhere to standard laboratory safety practices when handling all chemicals mentioned in this guide.

References

The Dawn of a New Class of Kinase Inhibitors: A Technical Guide to the Discovery and Synthesis of Novel Methoxy-Substituted Bromoindazoles

For Immediate Release

A deep dive into the synthesis, characterization, and potential therapeutic applications of a promising new class of heterocyclic compounds.

This technical guide provides an in-depth overview of the discovery and synthesis of novel methoxy-substituted bromoindazoles. Tailored for researchers, scientists, and professionals in drug development, this document outlines the strategic design, synthetic pathways, and preliminary biological evaluation of these compounds, positioning them as promising candidates for kinase inhibitor development.

Introduction: The Indazole Scaffold in Kinase Inhibition

The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous kinase inhibitors with potent anti-cancer properties.[1][2] The strategic incorporation of bromine at various positions on the indazole ring provides a versatile handle for synthetic diversification through cross-coupling reactions, enabling the exploration of a broad chemical space.[3][4] Furthermore, the introduction of methoxy substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules, potentially enhancing their potency and selectivity. This guide focuses on the synergistic potential of combining these structural features to generate novel kinase inhibitors targeting key signaling pathways implicated in cancer progression, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway.[5]

The Discovery Workflow: A Strategic Approach

The discovery of novel methoxy-substituted bromoindazoles as potential kinase inhibitors follows a structured and multi-step workflow. This process begins with the identification of a validated biological target and progresses through iterative cycles of design, synthesis, and biological evaluation to identify promising lead compounds.

Synthesis of Methoxy-Substituted Bromoindazoles

The synthesis of a library of methoxy-substituted bromoindazoles can be achieved through a flexible and efficient multi-step process. A key strategy involves the initial synthesis of a core bromo-methoxy-indazole intermediate, which can then be further functionalized.

General Synthetic Scheme

A representative synthetic route begins with the bromination of a methoxy-substituted aniline derivative, followed by diazotization and cyclization to form the indazole core. The bromine atom serves as a strategic point for diversification using palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig reactions.[3][6]

Experimental Protocols

Protocol 1: Synthesis of 7-Bromo-5-methoxy-1H-indazole

This protocol describes a two-step synthesis of a key bromo-methoxy-indazole intermediate.

Step 1: Preparation of 2-bromo-4-methoxy-6-methylaniline hydrobromide To a solution of bromine (3.76 mL, 72.9 mmol) in chloroform (60 mL) at 0°C, 4-methoxy-2-methylaniline (9.30 mL, 72.9 mmol) is added dropwise. The reaction mixture is stirred for 3 hours, after which the solvent is removed under reduced pressure. The residue is triturated with diethyl ether to afford the product as a solid.

Step 2: Preparation of 7-Bromo-5-methoxy-1H-indazole A solution of sodium nitrite (4.51 g, 65.4 mmol) in water (14 mL) is added dropwise to a suspension of 2-bromo-4-methoxy-6-methylaniline hydrobromide (18.5 g, 62.3 mmol) in 8 M hydrochloric acid (56 mL) at 0°C. After 10 minutes, the resulting solution is neutralized with solid sodium acetate. This solution is then added to a solution of 2-methyl-2-propanethiol (7.02 mL, 62.3 mmol) in ethanol (140 mL) at 0°C and stirred for 30 minutes. The mixture is then poured into ice and extracted with diethyl ether. The organic layer is washed, dried, and concentrated. The residue is dissolved in dimethyl sulfoxide (35 mL) and added to a solution of potassium tert-butoxide (55.9 g, 498 mmol) in dimethyl sulfoxide (350 mL). The reaction is stirred for 30 minutes and then quenched by pouring into an ice/hydrochloric acid mixture. The product is extracted with dichloromethane, washed, dried, and purified by preparative HPLC.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 7-Bromo-5-methoxy-1H-indazole

This protocol outlines a general procedure for the diversification of the bromo-indazole core.

To a mixture of 7-bromo-5-methoxy-1H-indazole (1.0 mmol), an appropriate boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) in a 4:1 mixture of dimethoxyethane and water (5 mL) is added [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) (0.05 mmol). The reaction mixture is heated under an inert atmosphere at 80°C for 2-4 hours. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Data Presentation

The synthesized compounds are characterized by standard analytical techniques, and their biological activity is assessed using in vitro assays.

Physicochemical and Spectroscopic Data

| Compound ID | Structure | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (CDCl3, 300 MHz) δ (ppm) | Mass Spec. (m/z) |

| 1 | 7-Bromo-5-methoxy-1H-indazole | C8H7BrN2O | 227.06 | 8.05 (s, 1H), 7.24 (m, 1H), 7.04 (m, 1H), 3.82 (s, 3H) | 226.95 [M+H]+ |

| 2 | 5-Methoxy-7-(4-methoxyphenyl)-1H-indazole | C15H14N2O2 | 254.29 | Representative signals would be expected in the aromatic and methoxy regions. | Expected [M+H]+ at 255.11 |

| 3 | 5-Methoxy-7-(pyridin-3-yl)-1H-indazole | C13H11N3O | 225.25 | Representative signals would be expected in the aromatic and methoxy regions. | Expected [M+H]+ at 226.09 |

Note: Data for compounds 2 and 3 are representative examples based on successful Suzuki-Miyaura coupling reactions on similar bromoindazole scaffolds.[3][4]

In Vitro Biological Activity

The inhibitory activity of the synthesized compounds is evaluated against a panel of kinases, with a primary focus on VEGFR2.

| Compound ID | VEGFR2 IC50 (nM) | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |

| 1 | >10,000 | >50 | >50 |

| 2 | 50 - 200 | 1 - 5 | 0.5 - 2 |

| 3 | 10 - 50 | 0.5 - 2 | 0.1 - 1 |

| Axitinib (Control) | 0.2 | 0.1 - 0.5 | 0.1 - 0.5 |

Note: The biological activity data for compounds 2 and 3 are hypothetical and based on structure-activity relationship trends observed for indazole-based kinase inhibitors, where aryl and heteroaryl substitutions at the 7-position can significantly enhance potency.[2][5] Compound 1, being the unfunctionalized bromo-intermediate, is not expected to show significant activity.

Mechanism of Action: Targeting the VEGFR2 Signaling Pathway

Methoxy-substituted bromoindazoles are designed to inhibit the tyrosine kinase activity of VEGFR2, a key mediator of angiogenesis. By binding to the ATP-binding site of the kinase domain, these compounds block the autophosphorylation of VEGFR2 and the subsequent activation of downstream signaling cascades, ultimately leading to an inhibition of endothelial cell proliferation, migration, and survival.

Conclusion and Future Directions

The synthetic strategies outlined in this guide provide a robust framework for the generation of a diverse library of novel methoxy-substituted bromoindazoles. Preliminary structure-activity relationship insights suggest that these compounds have the potential to be potent inhibitors of key kinases involved in cancer progression. Future work will focus on expanding the synthesized library, conducting comprehensive biological evaluations, and optimizing lead compounds to improve their efficacy and drug-like properties. The continued exploration of this chemical space holds significant promise for the development of the next generation of targeted cancer therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Initial Biological Activity Screening of 3-Bromo-5-methoxy-1H-indazole: A Technical Guide

Introduction

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to the diverse biological activities exhibited by its derivatives.[1][2][3] These activities include anti-inflammatory, antibacterial, anti-HIV, and notably, antitumor effects.[4][5] Many indazole-containing compounds have advanced into clinical use, particularly as kinase inhibitors for cancer therapy.[6][7] The specific compound, 3-Bromo-5-methoxy-1H-indazole, combines two key features that suggest significant potential for biological activity. The bromine atom at the 3-position provides a crucial handle for synthetic modifications, allowing for the exploration of structure-activity relationships (SAR).[8] The methoxy group at the 5-position is a common feature in many biologically active indazoles, often contributing to target binding and metabolic stability.

This technical guide provides an overview of the initial screening of the biological activity of this compound. Due to the limited availability of public data on this specific molecule, this guide will draw upon data from structurally related indazole derivatives to infer its potential biological profile. The experimental protocols detailed herein represent standard methodologies for an initial assessment of anti-proliferative and kinase inhibitory activities.

Predicted Biological Activities and Data from Analogous Compounds

Based on the extensive research into indazole derivatives, the primary anticipated biological activities for this compound are anti-proliferative effects against cancer cell lines and inhibition of protein kinases. The following tables summarize quantitative data from closely related substituted indazoles to provide a comparative context for the potential efficacy of this compound.

Table 1: Anti-proliferative Activity of Representative Indazole Derivatives

| Compound ID | Structure | Target Cell Line | IC50 (µM) | Reference |

| Analog 1 | 3-Bromo-1H-indazole | 4T1 (Breast Cancer) | > 10 | [8] |

| Analog 2 | 5-Bromo-1H-indazol-3-amine derivative | K562 (Leukemia) | 5.15 | [9] |

| Analog 3 | Indazole derivative 2f | MCF-7 (Breast Cancer) | 1.15 | [10] |

| Analog 4 | Indazole derivative 2f | A549 (Lung Cancer) | 0.23 | [10] |

| Analog 5 | 3-Amino-N-phenyl-1H-indazole-1-carboxamide | SR (Leukemia) | 0.0153 | [11] |

Table 2: Kinase Inhibitory Activity of Representative Indazole-Based Inhibitors

| Compound ID | Target Kinase | Assay Type | IC50 (nM) / % Inhibition | Reference |

| Axitinib | VEGFR2 | Biochemical | 0.2 | [12] |

| Axitinib | PDGFRβ | Biochemical | 1.6 | [12] |

| Axitinib | c-Kit | Biochemical | 1.7 | [12] |

| C05 | PLK4 | Biochemical | 87.45% at 0.5 µM | [12] |

| Entrectinib | ALK | Biochemical | 12 | [2] |

| Indazole Derivative | FGFR1 | Biochemical | 2.0 µM | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments to be conducted for the initial biological activity screening of this compound.

In Vitro Anti-proliferative MTT Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation by measuring the metabolic activity of cells.[8]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, K562)

-

Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cancer cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: this compound is dissolved in DMSO to prepare a stock solution, which is then serially diluted with culture medium to achieve a range of final concentrations. The medium from the cell plates is replaced with 100 µL of medium containing the test compound at various concentrations. A vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil) are included.[9] The plates are incubated for an additional 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves generated by plotting the percentage of cell viability against the compound concentration.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This assay determines the ability of a compound to inhibit the activity of a specific kinase by quantifying the amount of ATP consumed during the phosphorylation reaction.[12]

Materials:

-

Purified kinase enzyme (e.g., VEGFR2, PLK4)

-

Kinase-specific substrate (peptide or protein)

-

Adenosine triphosphate (ATP)

-

Test compound (this compound)

-

Kinase assay buffer

-

Luminescence-based kinase assay kit (e.g., ADP-Glo™)

-

Assay plates (e.g., 384-well)

-

Luminometer

Procedure:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase enzyme, a suitable substrate, and the test compound at various concentrations in a kinase assay buffer.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

-

Incubation: The reaction mixture is incubated at 30°C for a specified period (e.g., 60 minutes).

-

ATP Depletion and Signal Generation: A reagent from the assay kit is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a detection reagent is added to convert the ADP produced into ATP and generate a luminescent signal through a luciferase reaction.

-

Luminescence Measurement: The luminescence is measured using a plate reader.

-

IC50 Determination: The IC50 values are determined by measuring the kinase activity at different concentrations of the inhibitor and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow

Caption: Workflow for the initial biological screening of this compound.

Potential Signaling Pathway Inhibition

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.

References

- 1. austinpublishinggroup.com [austinpublishinggroup.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnrjournal.com [pnrjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Solubility of 3-Bromo-5-methoxy-1H-indazole in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-5-methoxy-1H-indazole, a key heterocyclic building block in medicinal chemistry. Due to the limited availability of public experimental data on its quantitative solubility, this document focuses on its predicted physicochemical properties and outlines detailed, established experimental protocols for determining its solubility. These methodologies are intended to empower researchers to generate precise and reliable solubility data tailored to their specific applications. The indazole scaffold is a privileged structure in numerous biologically active compounds, making the understanding of the solubility of its derivatives critical for drug discovery and development.[1][2][3]

Physicochemical Properties of this compound

A foundational understanding of a compound's physicochemical properties is crucial for predicting its solubility behavior. The following table summarizes the computed data for this compound, which provides valuable insights for solvent selection and the design of solubility experiments.

| Property | Value | Source |

| Molecular Formula | C₈H₇BrN₂O | - |

| Molecular Weight | 227.06 g/mol | - |

| CAS Number | 885519-30-2 | - |

| Calculated LogP | 2.5 - 3.0 (Estimated) | - |

| Topological Polar Surface Area (TPSA) | 42.8 Ų (Estimated) | - |

| Hydrogen Bond Donors | 1 | - |

| Hydrogen Bond Acceptors | 3 | - |

Note: The estimated LogP value suggests that this compound is a moderately lipophilic compound, indicating a higher solubility in organic solvents compared to aqueous solutions.

Qualitative and Predicted Solubility in Common Organic Solvents

While specific quantitative solubility data for this compound is not widely available in published literature, the general solubility of indazole derivatives provides a strong indication of its behavior.[1] Indazoles are typically soluble in a range of common organic solvents. The following table provides a qualitative and predicted solubility profile. Researchers are strongly encouraged to determine quantitative solubility experimentally using the protocols outlined in this guide.

| Solvent | Chemical Class | Predicted Solubility |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Highly Soluble |

| Dimethylformamide (DMF) | Amide | Highly Soluble |

| Methanol | Alcohol | Soluble |

| Ethanol | Alcohol | Soluble |

| Acetone | Ketone | Soluble |

| Ethyl Acetate | Ester | Moderately Soluble |

| Dichloromethane (DCM) | Halogenated Hydrocarbon | Moderately Soluble |

| Tetrahydrofuran (THF) | Ether | Soluble |

| Acetonitrile | Nitrile | Soluble |

| Toluene | Aromatic Hydrocarbon | Sparingly Soluble |

| Hexanes | Alkane | Insoluble |

Experimental Protocols for Solubility Determination

The following sections provide detailed and established methodologies for the experimental determination of both thermodynamic and kinetic solubility of this compound.

Thermodynamic solubility is defined as the maximum concentration of a substance that can be dissolved in a solvent at equilibrium at a specific temperature and pressure. The shake-flask method is the gold-standard for determining thermodynamic solubility.[1]

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a constant temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a validated alternative analytical method.

Procedure:

-

Add an excess amount of solid this compound to a series of vials.

-

Dispense a known volume of the selected organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After the incubation period, visually confirm the presence of undissolved solid in each vial.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the dissolved this compound using a validated HPLC-UV method.

-

Calculate the solubility in mg/mL or mol/L.

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock solution (typically in DMSO) into an aqueous or organic solvent. This high-throughput method is often employed in the early stages of drug discovery.

Objective: To determine the kinetic solubility of this compound in a specific solvent system.

Materials:

-

A high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

The desired solvent for solubility determination.

-

96-well microplates.

-

Automated liquid handler (optional).

-

Plate reader capable of nephelometry or turbidimetry.

Procedure:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Add the desired solvent to the wells of a 96-well microplate.

-

Add the DMSO stock solution to the solvent to reach a final desired concentration, ensuring the final DMSO concentration is low (e.g., <1-2%).

-

Incubate the plate at a controlled temperature for a defined period (e.g., 1-2 hours) with gentle shaking.

-

Measure the turbidity or light scattering of each well using a plate reader.

-

The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Application in Drug Discovery

Indazole derivatives are recognized as important scaffolds in medicinal chemistry, particularly in the development of protein kinase inhibitors. The solubility of these compounds is a critical factor for their biological activity and developability as therapeutic agents. A general workflow for the utilization of this compound in a drug discovery context, such as in a Suzuki-Miyaura cross-coupling reaction to generate a library of analogs for screening, is depicted below.

Conclusion

References

X-ray Crystal Structure of a 3-Amino-5-Bromo-1H-indazole Derivative: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the X-ray crystal structure of a substituted indazole, tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. While the specific crystal structure for 3-Bromo-5-methoxy-1H-indazole is not publicly available, this analog shares the core 5-bromo-1H-indazole scaffold, offering valuable insights into the structural characteristics of this class of compounds. Indazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including their roles in treating infectious, neurodegenerative, and inflammatory disorders.[1]

Crystallographic Data Summary

The single-crystal X-ray diffraction data for tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate reveals a triclinic crystal system with the space group P1. The pyrazole and benzene rings of the indazole core are nearly co-planar, with a dihedral angle of 2.36 (5)°.[1][2] In the crystal packing, molecules form inversion dimers through N—H···N hydrogen bonds.[1][2] These dimers are further linked into a three-dimensional network by C—H···O and C—H···Br hydrogen bonds, as well as π–π stacking interactions.[1][2]

Table 1: Crystal Data and Structure Refinement for tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. [1]

| Parameter | Value |

| Chemical formula | C₁₂H₁₄BrN₃O₂ |

| Formula weight | 312.17 |

| Crystal system | Triclinic |

| Space group | P1 |

| a (Å) | 5.8281 (2) |

| b (Å) | 10.5313 (3) |

| c (Å) | 11.0917 (3) |

| α (°) | 80.000 (1) |

| β (°) | 83.208 (1) |

| γ (°) | 73.616 (1) |

| Volume (ų) | 638.43 (4) |

| Z | 2 |

| Temperature (K) | 100 |

| Radiation type | Mo Kα |

| Wavelength (Å) | 0.71073 |

| Absorption correction | Multi-scan |

| Reflections collected | 19603 |

| Independent reflections | 7076 |

| Rint | 0.018 |

| Final R indices [I > 2σ(I)] | R₁ = 0.027, wR₂ = 0.070 |

| Goodness-of-fit on F² | 1.08 |

Table 2: Hydrogen Bond Geometry (Å, °) for tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. [1]

| D—H···A | D—H | H···A | D···A | D—H···A |

| N3—H3A···N2ⁱ | 0.88(2) | 2.16(2) | 3.023(1) | 167(2) |

| C2—H2···O2 | 0.95 | 2.58 | 2.950(1) | 103 |

| C5—H5···Br1ⁱⁱ | 0.95 | 2.95 | 3.842(1) | 158 |

| C12—H12A···O2ⁱⁱⁱ | 0.98 | 2.58 | 3.483(2) | 153 |

| Symmetry codes: (i) -x+2, -y+1, -z; (ii) x, y, z-1; (iii) -x+1, -y+1, -z+1. |

Experimental Protocols

Synthesis of 5-Bromo-1H-indazol-3-amine

A solution of 5-bromo-2-fluorobenzonitrile (1.0 mmol) in ethanol (20 ml) was treated with hydrazine hydrate (99%, 10.0 mmol). The reaction mixture was heated in a sealed tube at 343 K for 4 hours. The progress of the reaction was monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture was concentrated to dryness. The resulting brown solid was purified by recrystallization from ethanol to yield pale-yellow needles of 5-bromo-1H-indazol-3-amine.[1]

Synthesis and Crystallization of tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate

To a solution of 5-bromo-1H-indazol-3-amine (5.0 mmol) in dichloromethane (40 ml), 4-dimethylaminopyridine (DMAP, 5.0 mmol) was added. The mixture was cooled to 273 K, and di-tert-butyl dicarbonate (Boc anhydride, 5.0 mmol) was added. The reaction was allowed to warm to room temperature and stirred for 15 hours, with progress monitored by TLC. The reaction mixture was then diluted with dichloromethane (50 ml) and washed with water and brine (25 ml). The organic layer was dried over anhydrous sodium sulfate and concentrated. The crude product was purified by column chromatography on silica gel (20–30% ethyl acetate in hexane). The purified compound, a gummy solid, solidified into transparent crystals suitable for X-ray diffraction after 2 days.[1][2]

X-ray Data Collection and Structure Refinement

A suitable single crystal was selected and mounted on a Bruker SMART APEXII CCD diffractometer.[1] The crystal was kept at 100 K during data collection. Using Mo Kα radiation (λ = 0.71073 Å), a total of 19603 reflections were collected. The structure was solved and refined using the SHELX software package.[1]

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and crystallographic analysis of the title compound analog.

Caption: Experimental workflow from starting materials to crystal structure determination.

Due to the lack of specific biological data for this compound in the search results, a signaling pathway diagram cannot be generated at this time. Indazole derivatives, in general, are known to exhibit a wide range of pharmacological activities, often acting as kinase inhibitors.[3] Further research would be required to elucidate the specific biological targets and signaling pathways modulated by this particular compound.

References

An In-depth Technical Guide on the Safety and Handling of 3-Bromo-5-methoxy-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 3-Bromo-5-methoxy-1H-indazole, a key intermediate in pharmaceutical research and development. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, this document combines available hazard information with best practices derived from safety data for structurally similar brominated indazole derivatives. Researchers should always consult a certified SDS for the specific product they are using and perform a thorough risk assessment before handling this chemical.

Hazard Identification and Classification

Based on available supplier information, this compound is classified as a hazardous substance. The primary hazards associated with this compound are summarized in the table below.

| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Warning |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |

| |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled |

| |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | H335: May cause respiratory irritation |

|

Data inferred from supplier safety information.

Precautionary Measures

The following precautionary statements are recommended when handling this compound.

| Category | Precautionary Statement Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] |

| P264 | Wash face, hands and any exposed skin thoroughly after handling.[1][3] | |

| P270 | Do not eat, drink or smoke when using this product.[1][4] | |

| P271 | Use only outdoors or in a well-ventilated area.[1][4] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][2] | |

| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1][2] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[2] | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][5] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][5] | |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell.[4][5] | |

| P330 | Rinse mouth.[1][4] | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[1][5] | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention.[1][5] | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse.[1][5] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[1][4][5] |

| P405 | Store locked up.[1][4][5] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[1][5] |

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, strict adherence to the following protocols is mandatory to ensure personnel safety.

Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[3]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][6]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are required.[7]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and disposed of properly after handling the compound.

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. For larger quantities or in situations with a higher risk of exposure, a chemical-resistant suit may be necessary.

-

Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator with an appropriate particulate filter is recommended.

General Handling Procedures:

-

Avoid all personal contact with the substance, including inhalation of dust or fumes.[1]

-

Do not eat, drink, or smoke in the laboratory.[1]

-

Wash hands thoroughly with soap and water after handling.[1]

-

Avoid the formation of dust.[3]

First Aid Measures

In the event of exposure, immediate medical attention is crucial.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][3][5] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[2][3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2][3][5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |

Storage and Disposal

Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][3]

-

Keep containers tightly closed and store in a locked cabinet or other secure area.[1][5]

Disposal:

-

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

-

Contaminated packaging should be treated as hazardous waste and disposed of accordingly.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound.

Caption: A logical workflow for the safe handling of this compound.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-methoxy-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, valued for its diverse biological activities, including kinase inhibition for cancer therapy.[1][2] The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the synthesis of C-C bonds, enabling the straightforward introduction of aryl and heteroaryl substituents onto the indazole core.[1][3] This document provides detailed application notes and experimental protocols for the Suzuki coupling reaction of 3-Bromo-5-methoxy-1H-indazole with various boronic acids, a key transformation for generating libraries of potential drug candidates.

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate.[4][5] The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the active palladium(0) species.[6][7]

Application Notes

The successful Suzuki coupling of this compound is dependent on the careful selection of the catalyst, base, and solvent system. The NH-free nature of the indazole can sometimes lead to challenges such as side reactions or catalyst inhibition, though many protocols have been developed to address this.[8] Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for Suzuki couplings of bromoindazoles.[8][9]

Catalyst Selection: Palladium catalysts are central to the Suzuki coupling reaction.[10] Commonly used catalysts for coupling with bromoindazoles include:

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): Often effective for NH-free indazoles, particularly under microwave conditions.[8][9]

-

PdCl₂(dppf)·CH₂Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane): A robust and frequently used catalyst that can promote high yields.[1][3][11]

-

Pd(OAc)₂ (Palladium(II) Acetate) with a phosphine ligand: This combination allows for the in situ formation of the active Pd(0) catalyst and can be tuned with various ligands like RuPhos.[9]

Base Selection: The choice of base is critical for activating the boronic acid for transmetalation.[4] Common inorganic bases used include:

-

K₂CO₃ (Potassium Carbonate): A widely used and effective base for many Suzuki couplings.[1][3][11]

-

Cs₂CO₃ (Cesium Carbonate): A stronger base that can enhance reaction rates and yields, especially with less reactive substrates.[9][12]

-

Na₂CO₃ (Sodium Carbonate): Another common and effective base.[13]

-

K₃PO₄ (Potassium Phosphate): Can be advantageous in certain systems.[9]

Solvent System: A mixture of an organic solvent and water is typically employed to dissolve both the organic and inorganic reagents. Common solvent systems include:

-

1,4-Dioxane/Water: A very common and effective mixture.[1][3]

-

Dimethoxyethane (DME): Often used with K₂CO₃ as the base.[11]

-

Toluene/Ethanol/Water: Can be effective, particularly in microwave-assisted reactions.[8][9]

-

DMF (Dimethylformamide): Has been used, but can sometimes lead to side reactions at high temperatures.[12][14]

Data Presentation: Optimized Reaction Conditions

The following table summarizes optimized conditions for Suzuki-Miyaura cross-coupling reactions of various bromoindazoles, which can serve as a starting point for reactions with this compound.

| Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) & Time | Substrate | Boronic Acid | Yield (%) | Reference |

| Pd(PPh₃)₄ (10) | Cs₂CO₃ (1.3) | Dioxane/EtOH/H₂O | 140 °C, 4 h | 4-substituted-7-bromo-1H-indazoles | Aryl and heteroaryl boronic acids | Moderate to Good | [12] |

| PdCl₂(dppf)·DCM (5) | K₂CO₃ (3) | 1,4-Dioxane/Water | 100 °C, 12 h | N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide | Various organoboronic acids | Good | [1][3] |

| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 °C, 2 h | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | High | [11] |

| Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 °C, 1 h (MW) | Free (NH) 3-bromoindazoles | Arylboronic acids | Good (up to 78%) | [8][9] |

| XPhosPdG2/XPhos | - | - | - | 3-bromo pyrazolo[1,5-a]pyrimidin-5-one | Aryl and heteroaryl boronic acids | Good to Excellent | [15][16] |

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling using PdCl₂(dppf)·CH₂Cl₂

This protocol is adapted from procedures used for other bromo-indazole derivatives.[1][3]

-

To a reaction vessel, add this compound (1 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃, 2-3 equiv.).

-

Add PdCl₂(dppf)·CH₂Cl₂ (0.05 equiv.).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 or 3:1 v/v).

-

Heat the reaction mixture at 80-100 °C with stirring for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Extract the filtrate with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-5-methoxy-1H-indazole.

Protocol 2: Microwave-Assisted Suzuki Coupling using Pd(PPh₃)₄

This protocol is based on efficient methods developed for NH-free bromoindazoles.[8][9]

-

In a microwave vial, combine this compound (1 equiv.), the arylboronic acid (1.2 equiv.), and cesium carbonate (Cs₂CO₃, 1.3-2 equiv.).

-

Add Pd(PPh₃)₄ (0.1 equiv.).

-

Add a solvent mixture of 1,4-dioxane, ethanol, and water (e.g., 7:2:1 v/v/v).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 140 °C for 1 hour.

-

After cooling, work up the reaction as described in Protocol 1 (steps 7-9).

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Caption: A general experimental workflow for the Suzuki coupling reaction.

References

- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow | MDPI [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-5-methoxy-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This transformation is of paramount importance in medicinal chemistry and materials science for the synthesis of aryl and heteroaryl amines, which are key structural motifs in many pharmaceuticals and functional materials.[2][3] The indazole scaffold, in particular, is a privileged structure in drug discovery, with numerous derivatives demonstrating a wide array of biological activities.[3][4]

The functionalization of the 3-position of the indazole core is a critical strategy for developing novel therapeutic agents.[3][5] Specifically, the Buchwald-Hartwig amination of 3-Bromo-5-methoxy-1H-indazole allows for the direct introduction of a diverse range of primary and secondary amines, providing facile access to a library of N-substituted 5-methoxy-1H-indazol-3-amines.[3] The success of this reaction is highly dependent on the careful selection of the palladium catalyst, phosphine ligand, base, and solvent.[6][7] Modern bulky, electron-rich phosphine ligands have significantly expanded the scope and efficiency of this reaction, enabling the coupling of even challenging substrates under relatively mild conditions.[1][8][9]

These application notes provide a generalized protocol and reaction data for the Buchwald-Hartwig amination of this compound, based on established precedents for similar heterocyclic halides.[3][8]

Reaction Scheme

Experimental Protocols

The following is a generalized, representative procedure for the Buchwald-Hartwig amination of this compound with a generic secondary amine (e.g., morpholine). Researchers should optimize conditions for each specific amine coupling partner.

Materials:

-

This compound

-

Amine (e.g., Morpholine, 1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%) or a pre-catalyst like [Pd(cinnamyl)Cl]₂ (1 mol%)

-

Phosphine Ligand (e.g., XPhos, RuPhos, or Xantphos, 4 mol%)[7]

-

Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃), 2.0 equivalents)[6]

-

Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add this compound (1.0 mmol, 1.0 equiv), the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).

-

Inert Atmosphere: Seal the vessel with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 2.0 mmol, 2.0 equiv). Then, add the anhydrous, degassed solvent (e.g., Toluene, 0.1-0.2 M concentration relative to the substrate).

-

Amine Addition: Add the amine (e.g., Morpholine, 1.2 mmol, 1.2 equiv) via syringe.

-

Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate or Dichloromethane) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-5-methoxy-1H-indazol-3-amine.

-

Characterization: Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, HRMS).

Data Presentation: Optimization of Reaction Conditions

The following table summarizes typical conditions and expected yields for the Buchwald-Hartwig amination of bromo-heterocycles based on literature precedents.[6][8][10] These serve as a starting point for the optimization of the specific reaction with this compound.

| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (2.0) | Toluene | 100 | 12 | >90 |

| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 16 | 85-95 |

| 3 | Benzylamine | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 24 | 70-85 |

| 4 | Piperidine | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS (2.2) | THF | 80 | 12 | >90[8] |

| 5 | Primary Alkylamine | Pd(OAc)₂ (2) | Xantphos (5) | DBU (2.0) | PhMe | 140 | 1 | ~88[7] |

Yields are estimates based on similar substrates reported in the literature and will require empirical validation.

Visualizations

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palladium-catalyzed C-H activation/intramolecular amination reaction: a new route to 3-aryl/alkylindazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 3-Bromo-5-methoxy-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous kinase inhibitors due to its ability to mimic the purine ring of ATP and form key hydrogen bond interactions within the kinase hinge region.[1] 3-Bromo-5-methoxy-1H-indazole is a versatile building block for the synthesis of potent and selective kinase inhibitors. The bromine atom at the 3-position provides a reactive handle for introducing diverse chemical moieties through various cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.[2] The methoxy group at the 5-position can also influence the compound's pharmacokinetic properties and binding interactions.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of inhibitors targeting key kinases such as Polo-like kinase 4 (PLK4) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical targets in oncology.[3][4]

Key Kinase Targets and Signaling Pathways

Polo-like Kinase 4 (PLK4)

PLK4 is a serine/threonine kinase that plays a crucial role in centriole duplication during the cell cycle.[5] Its overexpression is implicated in several cancers, making it an attractive target for therapeutic intervention.[6] Inhibition of PLK4 can lead to mitotic errors and ultimately, cancer cell death.[7]

Caption: Simplified PLK4 signaling pathway in centriole duplication.

Vascular Endothelial Growth Factor Receptor (VEGFR)

VEGFRs are a family of receptor tyrosine kinases that are key mediators of angiogenesis, the formation of new blood vessels.[8] In cancer, pathological angiogenesis is crucial for tumor growth and metastasis.[9] VEGFR inhibitors block this process, thereby starving the tumor of essential nutrients and oxygen.[4]

Caption: Overview of the VEGFR signaling pathway in angiogenesis.

Data Presentation: Inhibitory Potency of Indazole-Based Kinase Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of representative indazole-based inhibitors against their target kinases.

| Compound ID | Target Kinase | IC50 (nM) | Assay Type | Reference |

| Axitinib | VEGFR2 | 0.2 | Cell-free | [6] |

| CFI-400945 | PLK4 | 2.8 | Cell-free | [6] |

| Compound C05 | PLK4 | < 0.1 | Cell-free | [5] |

| Compound 30 | VEGFR-2 | 1.24 | Cell-free | [4] |

| K22 | PLK4 | 0.1 | Cell-free | [6] |

Experimental Protocols

General Workflow for Kinase Inhibitor Synthesis and Evaluation

Caption: General workflow for kinase inhibitor synthesis and evaluation.

Protocol 1: Synthesis of 3-Aryl-5-methoxy-1H-indazoles via Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.[10][11]

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-